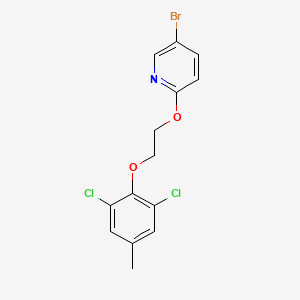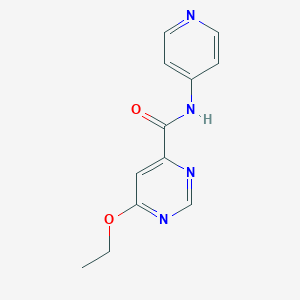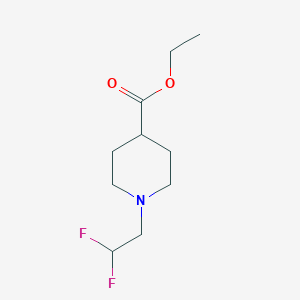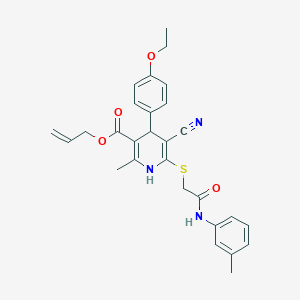
5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine
Vue d'ensemble
Description
“5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine” is a chemical compound . It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine” include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Antiviral Activity
5-Bromo derivatives have been studied for their potential antiviral properties. For instance, 5-bromo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have exhibited marked inhibitory effects against retrovirus replication in cell culture, with some derivatives showing pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003).
Synthesis and Characterization
The synthesis and structural characterization of various derivatives of 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine have been an area of interest. Studies include the synthesis of bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine starting from 5-bromo-2-iodin-pyridine (Hou Hao-qing, 2010) and the characterization of 5-Bromo-2-(trifluoromethyl)pyridine using spectroscopic methods and density functional theory (Vural & Kara, 2017).
Application in Material Science
In material science, derivatives of 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine have been used. For instance, Schiff bases compounds with 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have been synthesized and tested for their inhibition activity on carbon steel corrosion in acidic mediums containing chloride (El-Lateef et al., 2015).
Applications in Liquid Crystal Synthesis
Compounds containing 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine have been used in the synthesis of liquid crystalline materials. For example, novel synthesis techniques for liquid crystalline compounds of 5-substituted 2-(4-alkylphenyl)pyridines have been developed, demonstrating the versatility of 5-bromo derivatives in this field (Chia et al., 2001).
Explorations in Chemistry and Biochemistry
Various studies have explored the chemical and biochemical properties of 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine derivatives. These include investigations into the directive influence of the N-oxide group during the nitration of derivatives of pyridine-N-oxide (Hertog et al., 2010) and the synthesis and biological evaluation of acyclic pyridine C-nucleosides (Hemel et al., 1994).
Propriétés
IUPAC Name |
5-bromo-2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2/c1-9-6-11(16)14(12(17)7-9)20-5-4-19-13-3-2-10(15)8-18-13/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWAJQSHCMSCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932350.png)
![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)
![N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B2932352.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2932354.png)

![3-[(Cyclopentyloxy)methyl]phenylboronic acid](/img/structure/B2932360.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2932361.png)
![Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate](/img/structure/B2932362.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)

